molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B5127246
M. Wt: 261.74 g/mol
InChI Key: PVCPOUAXDFRYDJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is a complex organic compound characterized by its tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a chlorophenyl group and a tricyclic octane framework contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCPOUAXDFRYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the efficient construction of the tricyclic core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key steps include the selective fragmentation of functionalized tricyclo[3.2.1.02,4]octane derivatives and subsequent functionalization to introduce the chlorophenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using metal-ammonia systems or hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Metal-ammonia systems, hydrogenation catalysts

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to the specific positioning of the chlorophenyl group and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

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